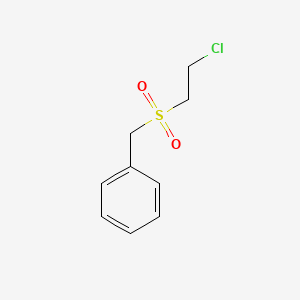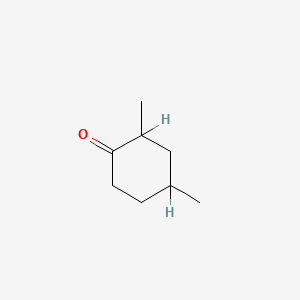
2,4-Dimethylcyclohexanone
Übersicht
Beschreibung
2,4-Dimethylcyclohexanone is a chemical compound that is part of the cyclohexanone family, a group of compounds that have a six-membered ring structure with a ketone functional group. The compound is characterized by the presence of two methyl groups attached to the fourth and second carbon atoms of the cyclohexanone ring.
Synthesis Analysis
The synthesis of derivatives of 2,4-dimethylcyclohexanone can be achieved through various methods. For instance, a new series of sulfonamide derivatives was synthesized from a starting material related to 2,4-dimethylcyclohexanone, which involved the formation of an intermediate salt followed by the addition of various aldehydes . Another approach involved the zirconium-catalyzed reductive cyclization of a diene to produce 1,2-diamino-4,5-dimethylcyclohexanes, which are structurally related to 2,4-dimethylcyclohexanone . Additionally, the synthesis of 1,1-disubstituted-2,6-diarylcyclohexane-4-ones, which are structurally similar to 2,4-dimethylcyclohexanone, was achieved using ultrasound irradiation .
Molecular Structure Analysis
The molecular structure of compounds related to 2,4-dimethylcyclohexanone has been characterized using various spectroscopic techniques. For example, the crystal structures of certain derivatives were reported through X-ray crystallography, providing detailed insights into their molecular conformations . The crystal structure of another derivative was characterized by X-ray single-crystal diffraction, revealing that the cyclohexenone rings adopt different conformations10.
Chemical Reactions Analysis
2,4-Dimethylcyclohexanone and its derivatives undergo various chemical reactions. For instance, the compound has been used as a precursor for the synthesis of natural products such as filicinic acid, where it was converted via its dihydroxy derivative by base-catalyzed oxygenation . The compound also exhibits reactivity towards oxygen, as shown by the oxidation of 1,4-dimethylcyclohexane, which is structurally related, to produce various oxidation products including 1,4-dimethylcyclohexanol-1 .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-dimethylcyclohexanone derivatives can be inferred from related compounds. For example, quantitative analyses of isomeric dimethylcyclohexenes, which share structural similarities, were achieved by gas chromatography, indicating their volatility and ability to be separated based on structural differences . The conformational analysis of 4-phospha-analogues of 2,6-dimethylcyclohexanones provided insights into the cis–trans equilibria and thermodynamic properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Stereochemical Studies
- Conformational Analysis: The stereochemistry of compounds similar to 2,4-dimethylcyclohexanone, specifically 2,6-dimethylcyclohexanones, has been explored. Studies such as those by Blackburne et al. (1974) have examined the cis–trans equilibria in phospha-analogues of 2,6-dimethylcyclohexanone, offering insights into the conformational preferences of these compounds (Blackburne et al., 1974).
- Optical Rotatory Dispersion: Research by Beard et al. (1963) investigated the optical rotatory dispersion of 2,4-dimethylcyclohexanone derivatives, revealing information about their stereochemical properties and conformational behavior (Beard et al., 1963).
Chemical Synthesis and Transformation
- Synthetic Intermediate: 2,4-Dimethylcyclohexanone serves as a versatile intermediate in the synthesis of various natural products and other complex molecules. For instance, Utaka et al. (1983) demonstrated its conversion into tetrahydropyrancarbolactone, a key component for synthesizing natural products like frontalin and cinenic acid (Utaka et al., 1983).
- Antiviral Compound Synthesis: Almássy et al. (2002) described a methodology for synthesizing 2,6-dimethyltropone from 2,6-dimethylcyclohexanone, highlighting its potential in creating antiviral compounds (Almássy et al., 2002).
Biotechnological Applications
- Microbial Transformations: Miyazawa et al. (1999) explored the microbial transformation of dimethylcyclohexanones using the fungus Glomerella cingulata, leading to stereoselective production of corresponding alcohols. This demonstrates the biocatalytic potential of 2,4-dimethylcyclohexanone derivatives (Miyazawa et al., 1999).
Analytical Applications
- Mass Spectrometry Studies: Seibl et al. (1963) conducted mass spectrometry studies on cyclohexanone and its derivatives, including dimethylcyclohexanones. This kind of research is crucial for understanding the fragmentation patterns and molecular structure of these compounds (Seibl et al., 1963).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for “2,4-Dimethylcyclohexanone” were not found, the field of controlled drug delivery systems, which often utilize organic compounds, is rapidly evolving. There is ongoing research into the development of smart and stimuli-responsive delivery systems using intelligent biomaterials .
Eigenschaften
IUPAC Name |
2,4-dimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6-3-4-8(9)7(2)5-6/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWILKIQCGDTBQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041364 | |
| Record name | 2,4-Dimethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylcyclohexanone | |
CAS RN |
823-55-2 | |
| Record name | 2,4-Dimethylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=823-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHYLCYCLOHEXANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX8B1K846B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



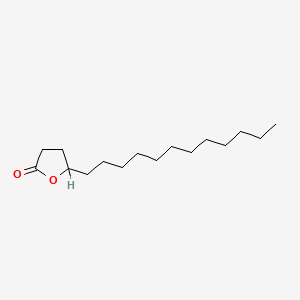
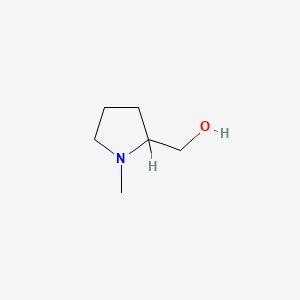
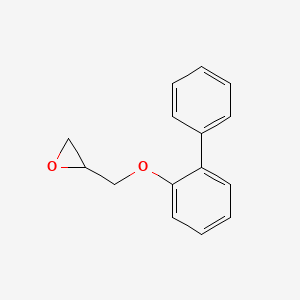
![2-[(2-Bromo-4-methylpentanoyl)amino]acetic acid](/img/structure/B1329712.png)
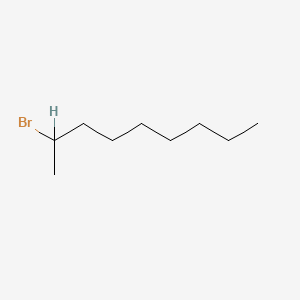
![1H-Benz[g]indole](/img/structure/B1329717.png)

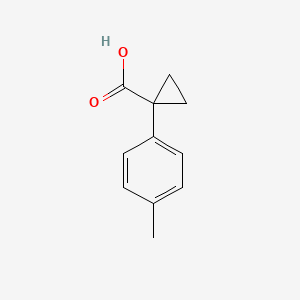
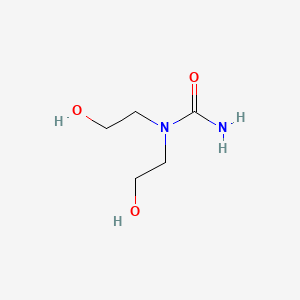
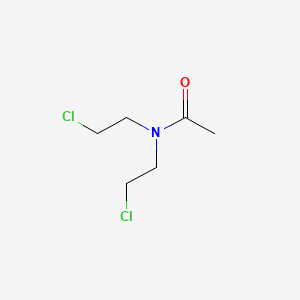
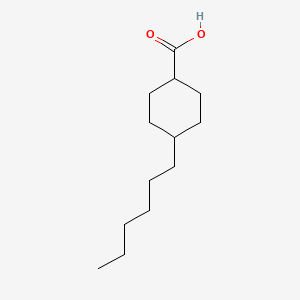

![Propanedinitrile, [bis(methylthio)methylene]-](/img/structure/B1329728.png)
